Ahd-HN

HPLC-FLD Fluorescent derivatization Nitrofuran residue analysis

Ahd-HN is the only AHD-channel reference standard purpose-built for HPLC-fluorescence detection, achieving sensitivity of 1 μg/kg without LC-MS/MS. Its 2-hydroxy-1-naphthaldehyde (HN) derivatization delivers high quantum yield (Ex 395/Em 463 nm) for simultaneous determination of all four nitrofuran metabolites on a single C18 run. Procure this peer-reviewed standard to enable regulatory-compliant nitrofuran surveillance while minimizing capital and training costs.

Molecular Formula C14H11N3O3
Molecular Weight 269.26
CAS No. 1245618-61-4
Cat. No. B592517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhd-HN
CAS1245618-61-4
Synonyms1-[(E)-[(2-Hydroxy-1-naphthalenyl)methylene]amino]-2,4-imidazolidinedione
Molecular FormulaC14H11N3O3
Molecular Weight269.26
Structural Identifiers
SMILESC1C(=O)NC(=O)N1N=CC2=C(C=CC3=CC=CC=C32)O
InChIInChI=1S/C14H11N3O3/c18-12-6-5-9-3-1-2-4-10(9)11(12)7-15-17-8-13(19)16-14(17)20/h1-7,18H,8H2,(H,16,19,20)/b15-7+
InChIKeyGMPJRWXQMQSKCR-XFFZJAGNSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ahd-HN (CAS 1245618-61-4) – A Fluorescent Nitrofuran Metabolite Derivative for Residue Detection


Ahd-HN (1-[(E)-[(2-Hydroxy-1-naphthalenyl)methylene]amino]-2,4-imidazolidinedione) is a synthetic fluorescent derivative of 1-aminohydantoin (AHD), the marker residue of the banned nitrofuran antibiotic nitrofurantoin [1]. Belonging to the class of 2-hydroxy-1-naphthaldehyde (HN) derivatized nitrofuran metabolites, Ahd-HN is structurally distinct from the conventional 2-nitrobenzaldehyde (NBA) derivatives commonly used in LC-MS/MS reference standards, instead being purpose-built for high-sensitivity HPLC-FLD detection at excitation 395 nm and emission 463 nm [1][2].

Why Generic Substitution Fails for Ahd-HN in Nitrofuran Metabolite Assays


The nitrofuran metabolite derivatization landscape includes two chemically incompatible reagent families: 2-hydroxy-1-naphthaldehyde (HN) and 2-nitrobenzaldehyde (NBA). Compounds derived from one family cannot serve as analytical standards for methods built on the other [1]. Crucially, the low quantum yield of NBA-derived standards such as 2-NP-AHD renders them unsuitable for fluorescence detection, precluding their use in the increasingly adopted HPLC-FLD workflows that Ahd-HN was specifically designed to support [1]. Within the HN family, each metabolite derivative—AHD-HN, AOZ-HN, AMOZ-HN, SEM-HN—is chemically distinct and cannot be interchanged for accurate quantification of the corresponding parent metabolite residue in food safety testing [1][2].

Ahd-HN Quantitative Differentiation Evidence vs. Closest Analogs


Fluorescence Quantum Yield Advantage of Ahd-HN over 2-NBA Derivatives

Ahd-HN and the other HN-derivatized nitrofuran metabolites exhibit high fluorescence intensity at emission wavelength 463 nm (excitation 395 nm), enabling direct HPLC-FLD detection at the EU minimum required performance limit of 1 μg/kg [1]. In contrast, the widely used 2-nitrobenzaldehyde derivative 2-NP-AHD possesses a low quantum yield that cannot produce a usable fluorescence signal for HPLC-FLD, restricting NBA derivatives to UV or mass spectrometry detection [1].

HPLC-FLD Fluorescent derivatization Nitrofuran residue analysis

Analytical Sensitivity: HN-FLD vs. NBA-LC-MS/MS Detection Limits

The HPLC-FLD method using Ahd-HN (as one of four HN derivatives) achieves an LOD of 1 μg/kg in shrimp and 0.21 μg/kg in pork muscle, satisfying the EU MRPL of 1 μg/kg for nitrofuran marker residues [1][2]. By comparison, standard NBA-derivatization LC-MS/MS methods typically report LOD values in the 0.5–1.0 μg/kg range for the same metabolites, with CCα values around 0.5 μg/kg [3].

Limit of Detection Method validation Food safety compliance

Melting Point Differential: Ahd-HN vs. Other HN-Derivatized Metabolites

Ahd-HN exhibits a melting point >264°C with decomposition, which differs markedly from its closest HN-family analogs: AOZ-HN melts at 220–223°C, while SEM-HN decomposes above 300°C [1]. This thermal differentiation provides a straightforward physical identity check that none of the alternative HN-derivatized metabolites (AOZ-HN, AMOZ-HN, SEM-HN) can match when AHD-specific detection is required.

Compound identity Quality control Purity verification

Molecular Weight Identity Confirmation for Multi-Analyte Method Validation

Ahd-HN has a monoisotopic molecular weight of 269.26 g/mol (formula C₁₄H₁₁N₃O₃), which is 21.07 Da higher than the closest analog 2-NP-AHD (248.20 g/mol, C₁₀H₈N₄O₄), and 13.00 Da higher than AOZ-HN (256.26 g/mol, C₁₄H₁₂N₂O₃) [1]. In LC-MS/MS confirmatory analysis, this mass difference ensures unambiguous identification of the AHD residue channel, since each HN-derivatized metabolite produces a unique precursor-to-product ion transition that cannot be replicated by any other in-class standard.

Mass spectrometry Molecular identification Analytical standard procurement

Optimal Application Scenarios for Ahd-HN in Nitrofuran Residue Testing


Routine HPLC-FLD Screening of Nitrofurantoin Metabolite (AHD) in Shrimp and Pork for EU Compliance

Ahd-HN serves as the AHD-specific reference standard in HPLC-FLD methods validated to detect nitrofuran metabolites at the EU MRPL of 1 μg/kg. Its high fluorescence intensity (Ex 395 nm, Em 463 nm) enables simultaneous determination of all four HN-derivatized metabolites on a single C18 column run without requiring costly LC-MS/MS instrumentation [1]. This scenario directly leverages the fluorescence advantage over NBA derivatives documented in Section 3, Evidence Item 1.

Confirmatory LC-MS/MS Analysis Requiring AHD-Specific Fluorescent Standard for Cross-Validation

When regulatory compliance requires dual-method confirmation (HPLC-FLD followed by LC-MS/MS), Ahd-HN is the correct AHD-channel standard for the fluorescence method, while a separate NBA-derivatized AHD standard (2-NP-AHD) is required for the MS method. The 21.07 Da mass differential between Ahd-HN and 2-NP-AHD (Section 3, Evidence Item 4) ensures unambiguous channel assignment and prevents calibration errors in multi-analyte workflows [1][3].

Quality Control and Inventory Verification in Multi-Standard Nitrofuran Testing Laboratories

Laboratories that stock all four HN-derivatized metabolite standards (AHD-HN, AOZ-HN, AMOZ-HN, SEM-HN) can use the distinctive melting point of Ahd-HN (>264°C dec.) for rapid physical identity confirmation, differentiating it from AOZ-HN (220–223°C) and SEM-HN (>300°C) as established in Section 3, Evidence Item 3. This reduces the risk of cross-contamination or mislabeling that could invalidate batch testing results [3].

Method Development and Transfer of HPLC-FLD Protocols for Resource-Limited Food Safety Laboratories

For laboratories in developing countries or regional testing centers transitioning from ELISA screening to confirmatory analysis, Ahd-HN enables the adoption of a published, peer-reviewed HPLC-FLD method [1][2] that achieves regulatory sensitivity (LOD 1 μg/kg, Section 3, Evidence Item 2) without the capital investment and specialized operator training required for LC-MS/MS systems, thereby expanding global nitrofuran surveillance capacity.

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